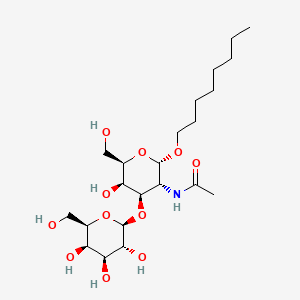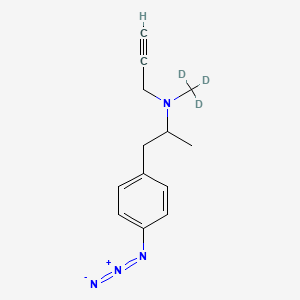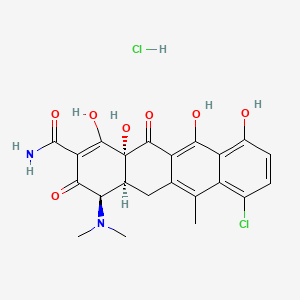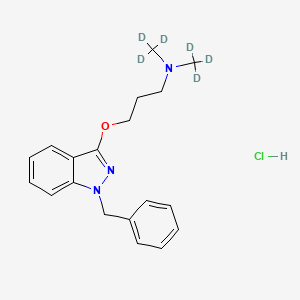
Terbutryn-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbutryn-d9, also known as terbutryn-d9, is a synthetic herbicide used in agriculture to control weeds. It is a member of the triazine family of herbicides and is used to control a wide variety of broadleaf weeds and grasses. It is a selective herbicide, meaning it only affects certain plants and does not harm crops. Terbutryn-d9 has been used for over 40 years and has been found to be an effective and safe herbicide.
Mechanism of Action
Terbutryn-d9 works by inhibiting photosynthesis in plants. The herbicide binds to a specific site in the photosynthetic machinery, preventing the production of energy from light. This leads to the death of the plant due to a lack of energy.
Biochemical and Physiological Effects
Terbutryn-d9 has been shown to have a wide range of biochemical and physiological effects on plants. It has been found to inhibit photosynthesis, reduce root growth, reduce leaf area, and reduce chlorophyll content. It can also cause leaf burn and necrosis, as well as reduced seed production.
Advantages and Limitations for Lab Experiments
The main advantage of using Terbutryn-d9 in laboratory experiments is its selectivity. It is a selective herbicide, meaning it only affects certain plants and does not harm crops. This makes it an ideal choice for experiments in which the effects of herbicides on different plant species need to be studied. The main limitation of Terbutryn-d9 is its persistence in the environment. It has been found to remain in the soil for long periods of time, which can have negative impacts on the environment.
Future Directions
The future of Terbutryn-d9 research includes further studies into its effects on different plant species, its effects on soil fertility, and its potential for herbicide resistance in weeds. In addition, further research is needed to evaluate the environmental impacts of Terbutryn-d9 and to develop ways to reduce its persistence in the environment. Finally, more research is needed to develop new methods of applying Terbutryn-d9 to reduce its impact on non-target organisms.
Synthesis Methods
Terbutryn-d9 is synthesized from isopropyl alcohol, ethylene glycol, and cyanuric chloride. The reaction is carried out in an aqueous solution at a temperature of 40-50°C. The reaction is catalyzed by a strong base, such as sodium hydroxide or potassium hydroxide. The reaction results in the formation of the Terbutryn-d9 molecule, which is then isolated and purified.
Scientific Research Applications
Terbutryn-d9 has been studied extensively in the scientific literature. It has been used in experiments to study the effects of herbicides on different plant species, as well as to study the effects of environmental factors on herbicide efficacy. It has also been used to study the effects of herbicides on soil fertility and microbial communities. In addition, Terbutryn-d9 has been used in studies to evaluate the potential for herbicide resistance in weeds.
properties
| { "Design of the Synthesis Pathway": "The synthesis of Terbutryn-d9 involves the incorporation of nine deuterium atoms into the Terbutryn molecule. This can be achieved through a series of synthetic steps that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Terbutryn", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Terbutryn is reacted with a deuterated reagent in the presence of a deuterated solvent to introduce the first deuterium atom.", "Step 2: The resulting product is then subjected to a second deuterated reagent in the presence of a deuterated solvent to introduce the second deuterium atom.", "Step 3: The process is repeated until all nine deuterium atoms have been incorporated into the Terbutryn molecule.", "Step 4: The final product, Terbutryn-d9, is purified and characterized using standard analytical techniques." ] } | |
CAS RN |
1246817-01-5 |
Product Name |
Terbutryn-d9 |
Molecular Formula |
C10H19N5S |
Molecular Weight |
250.412 |
IUPAC Name |
4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3 |
InChI Key |
IROINLKCQGIITA-WVZRYRIDSA-N |
SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C |
synonyms |
N2-(1,1-Dimethylethyl-d9)-N4-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine; 2-Ethylamino-4-methylthio-6-tert-(butyl-d9)amino-1,3,5-triazine; 2-Methylthio-4-ethylamino-6-tert-(butyl-d9)amino-s-triazine; A 1866-d9; Clarosan-d9; GS 14260-d9; Igran-d9; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)
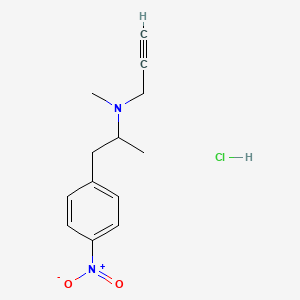

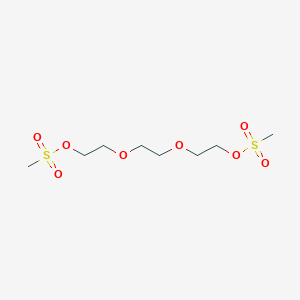
![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide](/img/structure/B565526.png)

